molecular formula C18H17N3O2S2 B2384624 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine CAS No. 1428358-93-3

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine

Cat. No. B2384624
CAS RN: 1428358-93-3
M. Wt: 371.47
InChI Key: NCELLOMLUYDKKF-UHFFFAOYSA-N
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Description

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its biological properties.

Scientific Research Applications

Antimicrobial Applications

Compounds related to 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives such as 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine-2,7-diamine have shown significant antimicrobial effects when incorporated into polyurethane varnishes and printing ink pastes. These compounds exhibit very good antimicrobial activity against various microbial strains, enhancing the physical and mechanical properties of the coatings they are applied to (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Herbicidal Activity

2-(Phenylsulfonylamino)pyrimidine derivatives have been synthesized and shown to exhibit definite herbicidal activities. These compounds, developed through the reaction of substituted pyrimidin-2-amine with benzenesulfonyl chloride, underscore the potential of pyrimidine derivatives in agricultural applications, offering a new avenue for the development of herbicides (Huazheng, 2011).

Synthesis of Complex Molecules

The chemical versatility of pyrimidine derivatives facilitates the synthesis of complex molecules with potential biological applications. For example, new unnatural N(α)-Fmoc pyrimidin-4-one amino acids have been synthesized, showcasing the pyrimidinone ring's utility in developing new amino acids for peptide chemistry. The synthesis approach highlights the potential of these compounds in designing novel peptides and proteins with enhanced biological activities (ElMarrouni & Heras, 2015).

Antioxidant Activity

1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antioxidant activities. These studies demonstrate that certain derivatives exhibit significant radical scavenging activities, pointing to the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

properties

IUPAC Name

5-(benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-13-6-5-7-14(10-13)12-24-18-20-11-16(17(19)21-18)25(22,23)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCELLOMLUYDKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine

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